molecular formula C13H11ClO3S B11959062 4-Methylphenyl 4-chlorobenzenesulfonate CAS No. 37100-89-3

4-Methylphenyl 4-chlorobenzenesulfonate

Cat. No.: B11959062
CAS No.: 37100-89-3
M. Wt: 282.74 g/mol
InChI Key: ZAXNCRKVXUFGOF-UHFFFAOYSA-N
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Description

4-Methylphenyl 4-chlorobenzenesulfonate is an organosulfur compound characterized by a sulfonate ester group bridging a 4-methylphenyl (tolyl) moiety and a 4-chlorophenyl ring. Its molecular structure (C₁₃H₁₁ClO₃S) combines electron-donating (methyl) and electron-withdrawing (chloro) substituents, which influence its physicochemical and reactivity profiles. This compound is typically synthesized via nucleophilic substitution, where 4-methylphenol reacts with 4-chlorobenzenesulfonyl chloride under basic conditions . While direct synthetic details are scarce in the provided evidence, analogous sulfonate esters (e.g., 1-(4-methylphenyl)ethyl 4-methylbenzenesulfonate) are prepared using tosyl chloride, suggesting a similar pathway .

Applications of this compound include its use as a benzyne precursor in organic synthesis, where the sulfonate group acts as a leaving agent in aryne generation . Its structural analogs are also explored in pharmaceuticals, such as antinociceptive agents .

Properties

CAS No.

37100-89-3

Molecular Formula

C13H11ClO3S

Molecular Weight

282.74 g/mol

IUPAC Name

(4-methylphenyl) 4-chlorobenzenesulfonate

InChI

InChI=1S/C13H11ClO3S/c1-10-2-6-12(7-3-10)17-18(15,16)13-8-4-11(14)5-9-13/h2-9H,1H3

InChI Key

ZAXNCRKVXUFGOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 4-chlorobenzenesulfonate typically involves the reaction of 4-methylphenol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzenesulfonates, sulfonic acids, and sulfides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methylphenyl 4-chlorobenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylphenyl 4-chlorobenzenesulfonate involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs vary in substituent position (e.g., 2-chlorophenyl vs. 4-chlorophenyl) or functional groups (e.g., methoxy, bromo). These modifications impact properties like lipophilicity, solubility, and crystal packing:

Compound Substituent(s) log P Solubility Crystal System (Space Group) Reference
4-Methylphenyl 4-chlorobenzenesulfonate 4-Me, 4-Cl ~3.7* Low (organic solvents) Not reported
(2-Chlorophenyl) 4-methylbenzenesulfonate 2-Cl, 4-Me - Moderate Triclinic (P-1)†
4-Chlorophenyl 4-bromobenzenesulfonate 4-Cl, 4-Br - Low Triclinic (P-1)
4-Methoxyphenyl methanesulfonyl chloride 4-OMe, -SO₂Cl - Reacts with H₂O Not reported

*Estimated from analogs in ; †Inferred from similar sulfonates in .

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, Br): Increase polarity but reduce solubility in nonpolar solvents. Chlorine at the 4-position enhances stability in aryne precursors . Electron-donating groups (e.g., Me, OMe): Boost lipophilicity (log P ~3.7 for 4-methylphenyl ), favoring blood-brain barrier penetration but limiting aqueous solubility.
  • Crystal Packing :

    • Halogen substitution (Cl → Br) minimally alters unit cell parameters (e.g., 0.1–0.2 Å changes in axis lengths) but preserves triclinic symmetry and weak intermolecular interactions (C–H⋯X, π–π) .

Reactivity and Kinetic Behavior

Sulfonate esters undergo nucleophilic substitution reactions, where the leaving group ability (sulfonate vs. phosphate) and aryl substituents dictate reaction rates:

Compound Reaction Conditions Relative Reactivity* Reference
This compound Benzyne generation (room temp) High
4-Chlorophenyl phenylphosphonochloridate Acetonitrile, 5°C Moderate
4-Bromophenyl 4-methylbenzenesulfonate Not reported Likely lower‡

*Compared to phosphate esters; ‡Bromo’s larger size may slow substitution vs. chloro.

  • Leaving Group Efficiency : 4-Chlorobenzenesulfonate is a superior leaving group compared to weaker bases (e.g., trichlorobenzenesulfonate), enabling efficient aryne formation .
  • Electronic Effects : Electron-withdrawing 4-chloro groups stabilize transition states in nucleophilic attacks, accelerating reactions .

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